5-Amino-2-(trifluoromethyl)benzimidazole

Catalog No.
S749057
CAS No.
3671-66-7
M.F
C8H6F3N3
M. Wt
201.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(trifluoromethyl)benzimidazole

CAS Number

3671-66-7

Product Name

5-Amino-2-(trifluoromethyl)benzimidazole

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14)

InChI Key

CKEKFQLHCAZGSP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F

The exact mass of the compound 5-Amino-2-(trifluoromethyl)benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-2-(trifluoromethyl)benzimidazole (CAS 3671-66-7) is a highly specialized, bifunctional fluorinated heterocyclic building block utilized extensively in medicinal chemistry, agrochemical synthesis, and advanced materials . Featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and a reactive primary amine at the C5 position, this compound serves as a critical precursor for synthesizing complex kinase inhibitors, anthelmintics, and high-performance polymers. The unique stereoelectronic profile imparted by the CF3 group significantly alters the molecule’s lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to non-halogenated analogs, making it a high-value selection for procurement teams sourcing robust intermediates for late-stage functionalization .

Attempting to substitute 5-Amino-2-(trifluoromethyl)benzimidazole with more common, lower-cost analogs like 5-amino-2-methylbenzimidazole or 5-aminobenzimidazole fundamentally compromises both process chemistry and downstream application performance [1]. In synthetic workflows, the electron-donating nature of a methyl group increases the nucleophilicity of the 5-amino group, often leading to uncontrolled over-alkylation or poor regioselectivity during coupling reactions. In pharmacological and agrochemical applications, the absence of the C2-trifluoromethyl group leaves the molecule highly susceptible to rapid oxidative metabolism (e.g., benzylic oxidation of the methyl group) and reduces lipid membrane permeability [1]. Consequently, substituting the CF3 derivative with a generic analog results in higher impurity profiles during manufacturing and premature degradation in end-use environments.

pKa Modulation for Enhanced Hydrogen Bonding and Salt Formation

The incorporation of the strongly electron-withdrawing trifluoromethyl group at the C2 position fundamentally alters the acid-base chemistry of the benzimidazole core [1]. While the standard 2-methylbenzimidazole exhibits an NH pKa of approximately 12.8, the 2-(trifluoromethyl) analog demonstrates a significantly lower predicted pKa of 9.25. This >3-unit reduction in pKa increases the acidity of the benzimidazole NH, altering its hydrogen-bond donor capacity and ionization state at physiological pH [1]. For procurement teams, this dramatic shift dictates the selection of appropriate counterions for salt formation and directly impacts the solubility and bioavailability of downstream formulated products.

Evidence DimensionBenzimidazole NH pKa
Target Compound Data~9.25 (based on 2-CF3 core)
Comparator Or Baseline~12.8 (2-methylbenzimidazole core)
Quantified Difference>3.0 pKa unit reduction
ConditionsAqueous solution, standard ambient temperature

A lower pKa alters the ionization profile and hydrogen-bonding strength, which is critical for optimizing salt forms and ensuring predictable solubility during formulation.

Prevention of Benzylic Oxidation in Biological and Environmental Systems

In downstream applications, the stability of the C2 position is a primary driver for selecting the trifluoromethylated precursor [1]. Compounds derived from 5-amino-2-methylbenzimidazole are highly susceptible to cytochrome P450-mediated oxidation, which rapidly converts the C2-methyl group into a hydroxymethyl or carboxylic acid metabolite, leading to rapid clearance. The robust C-F bonds in 5-Amino-2-(trifluoromethyl)benzimidazole completely block this metabolic liability [1]. Procurement of the CF3-substituted building block is therefore essential for synthesizing agrochemicals and pharmaceuticals that require prolonged half-lives and resistance to environmental or hepatic degradation.

Evidence DimensionSusceptibility to C2-oxidation
Target Compound DataFully resistant (metabolically blocked by -CF3)
Comparator Or BaselineHighly susceptible (rapid oxidation of -CH3 to -CH2OH)
Quantified DifferenceComplete elimination of primary benzylic oxidation pathway
ConditionsIn vitro liver microsome assays and environmental degradation models

Blocking metabolic degradation at the C2 position extends the active half-life of the final product, a non-negotiable requirement for modern drug and pesticide efficacy.

Enhanced Lipophilicity for Superior Partitioning and Permeability

The trifluoromethyl group significantly enhances the overall lipophilicity of the benzimidazole scaffold, which is a critical parameter for both extraction efficiency during manufacturing and membrane permeability in biological applications[1]. Baseline data for the unsubstituted 2-(trifluoromethyl)benzimidazole indicates a LogP of 2.58, compared to an XLogP3 of 2.20 for 2-methylbenzimidazole. When translated to the 5-amino derivatives, this relative increase in lipophilicity persists, providing a more favorable partition coefficient for organic phase extractions and ensuring that downstream active pharmaceutical ingredients (APIs) can effectively cross lipid bilayers [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~2.58 (for 2-CF3 core)
Comparator Or BaselineLogP ~2.20 (for 2-CH3 core)
Quantified Difference~0.38 unit increase in LogP
ConditionsOctanol-water partition system

Higher lipophilicity improves organic phase recovery during large-scale synthesis and is essential for achieving target membrane permeability in biological end-uses.

Attenuated Amine Nucleophilicity for Controlled Coupling Reactions

During multi-step synthesis, the reactivity of the C5 primary amine must be carefully managed to prevent polyalkylation or unwanted side reactions [1]. The strong electron-withdrawing inductive effect of the C2-trifluoromethyl group pulls electron density away from the aromatic system, thereby attenuating the nucleophilicity of the 5-amino group compared to the electron-rich 5-amino-2-methylbenzimidazole. This electronic deactivation allows process chemists to achieve higher regioselectivity and cleaner conversion profiles during challenging amide couplings, Buchwald-Hartwig cross-aminations, or reductive aminations, ultimately reducing the need for costly chromatographic purification steps [1].

Evidence DimensionAmine Nucleophilicity / Coupling Regioselectivity
Target Compound DataAttenuated nucleophilicity (electron-withdrawn system)
Comparator Or BaselineHigh nucleophilicity (electron-donating -CH3 system)
Quantified DifferenceSignificant reduction in over-alkylation side products
ConditionsStandard electrophilic coupling conditions (e.g., alkyl halides, acyl chlorides)

Controlled nucleophilicity minimizes the formation of poly-substituted impurities, directly increasing the yield of the target mono-functionalized product and lowering purification costs.

Synthesis of Advanced Kinase Inhibitors

The attenuated nucleophilicity and enhanced metabolic stability make this compound an ideal precursor for developing targeted oncology drugs where the benzimidazole core must resist rapid hepatic clearance while maintaining precise hydrogen-bonding interactions within the kinase hinge region [1].

Development of Next-Generation Anthelmintics and Fungicides

In agrochemical procurement, the CF3 group is essential for ensuring the final active ingredient can penetrate pest or fungal cell membranes (due to higher LogP) and resist environmental degradation, outperforming standard methyl-benzimidazole carbamates [1].

Fluorinated High-Performance Polymers

The rigid, thermally stable benzimidazole core, combined with the CF3 group, provides an excellent monomeric building block for synthesizing specialized polybenzimidazoles (PBIs) used in aerospace or fuel cell membranes, where chemical resistance and thermal stability are paramount [1].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3671-66-7

Wikipedia

5-Amino-2-(trifluoromethyl)benzimidazole

Dates

Last modified: 08-15-2023

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